2-{5-[(4-Methoxyphenoxy)methyl]furan-2-yl}-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-[(4-Methoxyphenoxy)methyl]furan-2-yl}-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a furan ring, an oxazole ring, and various functional groups
Preparation Methods
The synthesis of 2-{5-[(4-Methoxyphenoxy)methyl]furan-2-yl}-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile typically involves multiple steps, including the formation of the furan and oxazole rings, followed by the introduction of the methoxyphenoxy and phenylethylamino groups. Common synthetic routes may involve:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Oxazole Ring: This often involves the cyclization of amino alcohols or amino acids with carbonyl compounds.
Introduction of Functional Groups: The methoxyphenoxy and phenylethylamino groups can be introduced through nucleophilic substitution reactions.
Industrial production methods would likely involve optimizing these steps for yield and purity, using scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-{5-[(4-Methoxyphenoxy)methyl]furan-2-yl}-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{5-[(4-Methoxyphenoxy)methyl]furan-2-yl}-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{5-[(4-Methoxyphenoxy)methyl]furan-2-yl}-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar compounds to 2-{5-[(4-Methoxyphenoxy)methyl]furan-2-yl}-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile include other furan and oxazole derivatives These compounds may share some chemical properties but differ in their specific functional groups and overall structure
Properties
IUPAC Name |
2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-5-(1-phenylethylamino)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-16(17-6-4-3-5-7-17)26-23-21(14-25)27-24(31-23)22-13-12-20(30-22)15-29-19-10-8-18(28-2)9-11-19/h3-13,16,26H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSCEJGEQFNMTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.